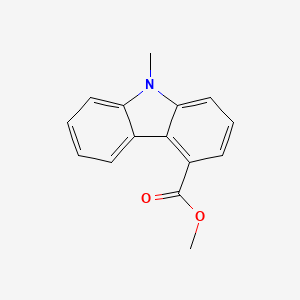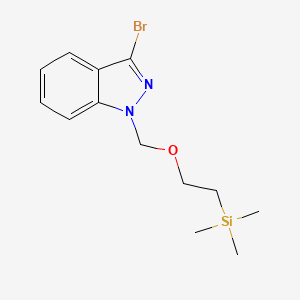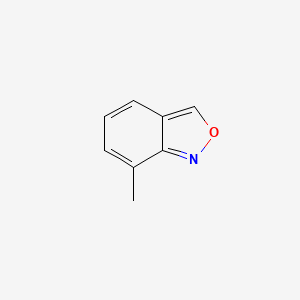![molecular formula C10H10ClN3O B13980236 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 2-position and an isopropyl group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in such reactions opens new possibilities for subsequent modification of the heterocyclic system .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell signaling and proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one include:
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds act as inhibitors of various kinases and have shown potential in cancer therapy.
2-Chloro-thieno[2,3-d]pyrimidine derivatives: These compounds exhibit antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique interactions with biological targets. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards specific enzymes, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C10H10ClN3O |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
2-chloro-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3 |
Clave InChI |
OOBQMVWMLYNFFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
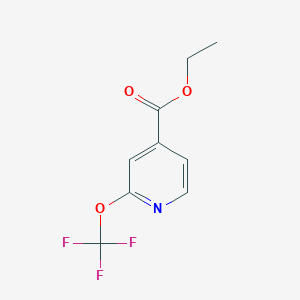
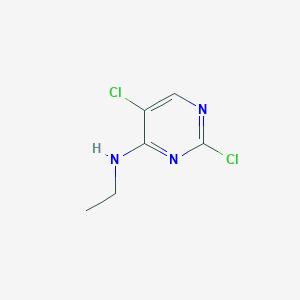
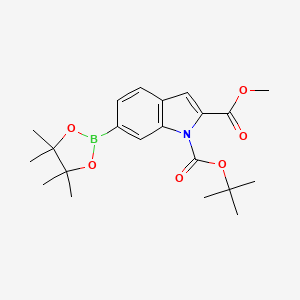

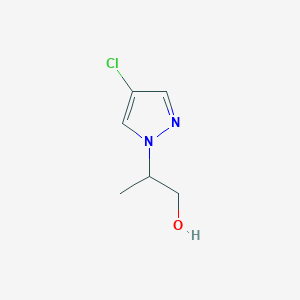
![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
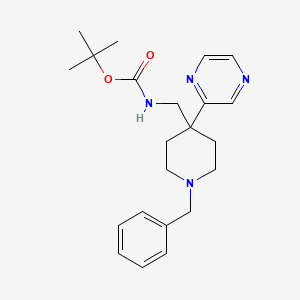
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

